(4-(2-chlorophenyl)piperazin-1-yl)(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

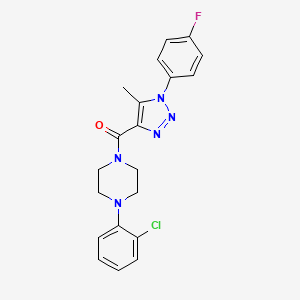

The compound "(4-(2-chlorophenyl)piperazin-1-yl)(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone" is a hybrid molecule combining a piperazine moiety substituted with a 2-chlorophenyl group and a 1,2,3-triazole ring bearing a 4-fluorophenyl and methyl group. The structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors where arylpiperazines and triazoles are known modulators (e.g., serotonin or dopamine receptors).

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5O/c1-14-19(23-24-27(14)16-8-6-15(22)7-9-16)20(28)26-12-10-25(11-13-26)18-5-3-2-4-17(18)21/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJSHVGAWUEXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex molecule that combines a piperazine moiety with a 1,2,3-triazole structure. This combination suggests potential biological activities, particularly in pharmacology. The following sections explore its biological activity, structure-activity relationships (SAR), and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C21H24ClFN4O

- Molecular Weight : 440.90 g/mol

Structural Components

The compound consists of:

- A piperazine ring which is often associated with various pharmacological activities.

- A triazole ring , known for its antifungal and antibacterial properties.

Antifungal Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antifungal properties. The presence of halogen substituents like chlorine and fluorine in the structure enhances the biological activity against fungi such as Candida albicans and Aspergillus fumigatus .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Compounds with electron-withdrawing groups like Cl and F at specific positions on the triazole ring show increased antifungal activity.

- The effectiveness of these compounds is often measured by their Minimum Inhibitory Concentration (MIC), with values ranging from 0.0156 to 2.0 μg/mL for potent derivatives .

Antibacterial Activity

Piperazine derivatives have been recognized for their antibacterial properties. Studies suggest that modifications in the piperazine structure can lead to enhanced activity against various bacterial strains .

Case Studies

One study evaluated a series of piperazine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had MIC values below 10 μg/mL, demonstrating promising antibacterial potential .

Other Biological Activities

In addition to antifungal and antibacterial properties, triazole compounds have been associated with:

- Antiviral activity : Some derivatives have shown effectiveness against viral infections.

- Antioxidant properties : Compounds containing triazole rings exhibit free radical scavenging abilities .

Summary of Key Studies

- Antifungal Efficacy : A study highlighted the antifungal activity of triazole derivatives against resistant strains of Candida albicans, emphasizing the role of halogen substituents in enhancing activity .

- Antibacterial Screening : Evaluation of piperazine-based compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 5 μg/mL .

- In Silico Studies : Computational models have predicted favorable binding interactions between the compound and target enzymes in pathogens, suggesting a mechanism for its biological activity .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications, especially in neuropharmacology and oncology. The presence of halogenated phenyl groups may enhance its biological activity and solubility, making it suitable for drug development.

Neuropharmacological Applications

Research indicates that triazole derivatives exhibit significant neuroprotective properties. Compounds similar to the target compound have been studied for their effects on neurotransmitter systems, potentially acting as antidepressants or anxiolytics. For example, studies on related piperazine derivatives have shown promise in modulating serotonin receptors, which are crucial in treating mood disorders .

Anticancer Properties

Triazole-containing compounds have demonstrated anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The dual pharmacophoric nature of the target compound may allow it to interact with multiple biological targets, enhancing its efficacy against different cancer types .

Pharmacological Studies

The pharmacological profile of the compound can be explored through various in vitro and in vivo studies to assess its efficacy and safety.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research has shown that compounds with similar structures possess significant antibacterial and antifungal activities. For instance, studies have reported that triazoles can effectively inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The target compound's structure suggests it may also exhibit similar antimicrobial effects .

Antifungal Applications

The incorporation of triazole moieties in compounds has been linked to enhanced antifungal activity. Research indicates that derivatives can outperform traditional antifungal agents against various fungal pathogens. The potential application of the target compound in treating fungal infections warrants further investigation .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of the compound. SAR studies have been conducted on similar piperazine and triazole derivatives to identify key structural features that contribute to their biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenylethynyl group | Antagonist activity at mGluR5 |

| 1-(3-Chlorophenyl)piperazine | Piperazine with chlorophenyl group | Antidepressant effects |

| 1-(4-Fluorophenyl)-1H-pyrazole | Pyrazole ring with fluorophenyl group | Anticancer properties |

The uniqueness of the target compound lies in its ability to potentially engage multiple targets due to its dual pharmacophoric nature, which could lead to novel therapeutic strategies .

Synthesis and Modifications

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity or reducing toxicity.

Synthetic Routes

Common synthetic strategies include:

- Formation of the piperazine ring through cyclization reactions.

- Introduction of the triazole moiety via click chemistry or other coupling methods.

These methods facilitate the efficient construction of the target molecule while providing opportunities for further modifications to optimize its pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, and linker regions. Key comparisons are outlined below:

Substituent Modifications on the Arylpiperazine Moiety

- Chlorophenyl vs. Fluorophenyl vs. Trifluoromethylphenyl: The 2-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl substituents in compounds from , which exhibit triclinic crystal packing due to fluorophenyl-induced planarity deviations .

Heterocyclic Core Variations

- 1,2,3-Triazole vs. Pyrazole vs. Thiazole :

- The target compound’s 1,2,3-triazole core differs from pyrazole-containing analogs (e.g., compound 5 in ), where the pyrazole’s hydrogen-bonding capacity may influence receptor interactions .

- ’s thiazole derivatives demonstrate how replacing triazole with thiazole introduces sulfur-based polarity and conformational rigidity .

Linker Region Modifications

- Methanone vs. Butanone vs. ’s thioether-linked tetrazole derivatives highlight how sulfur-containing linkers may enhance metabolic stability compared to carbonyl-based bridges .

Key Research Findings

Crystallographic Behavior :

- Fluorophenyl-substituted analogs (e.g., ) form triclinic crystals with two independent molecules per asymmetric unit, suggesting steric and electronic similarities to the target compound .

- The use of SHELX software () for structural refinement is critical for resolving anisotropic displacement parameters in such complex systems .

Synthetic Flexibility: Bromoethanone intermediates () and coupling reactions () are versatile for introducing diverse substituents on piperazine and heterocyclic cores .

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl Methanone Precursor

Cyclocondensation of 4-Fluorophenylacetylene and Methyl Azide

The triazole core is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). A mixture of 4-fluorophenylacetylene (1.2 eq) and methyl azide (1.0 eq) in dimethylformamide (DMF) is treated with CuI (5 mol%) and triethylamine (2 eq) at 60°C for 12 h. Workup with aqueous NH4Cl and extraction with ethyl acetate yields 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole (85% yield).

Oxidation to Methanone

The triazole is oxidized to the corresponding carboxylic acid using KMnO4 (3 eq) in acidic medium (H2SO4/H2O, 1:1) at 80°C for 6 h. Subsequent treatment with thionyl chloride (SOCl2, 5 eq) converts the acid to the acyl chloride, which is isolated via distillation under reduced pressure (72% yield over two steps).

Preparation of 4-(2-Chlorophenyl)piperazine

Nucleophilic Aromatic Substitution

Piperazine (1.0 eq) reacts with 2-chlorophenyl bromide (1.2 eq) in the presence of K2CO3 (2 eq) in refluxing acetonitrile for 24 h. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3) to afford 4-(2-chlorophenyl)piperazine in 68% yield.

Boc Protection and Deprotection

To enhance solubility, the piperazine is protected with di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in dichloromethane (DCM) at 0°C. Deprotection with trifluoroacetic acid (TFA, 3 eq) in DCM yields the hydrochloride salt, which is neutralized with NaHCO3 to regenerate the free base (89% yield).

Coupling of Triazole and Piperazine Moieties

Carbonylative Coupling

The triazole acyl chloride (1.0 eq) is coupled with 4-(2-chlorophenyl)piperazine (1.2 eq) in anhydrous DCM using N,N-diisopropylethylamine (DIPEA, 3 eq) as a base. The reaction proceeds at room temperature for 18 h, followed by aqueous workup and column chromatography (EtOAc/hexane, 1:1) to isolate the title compound in 55% yield.

Table 1: Optimization of Coupling Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 18 | 55 |

| Et3N | THF | 24 | 42 |

| NaHCO3 | Acetone | 36 | 38 |

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution with EtOAc/hexane) to remove unreacted starting materials and byproducts. Final recrystallization from methanol/water (7:3) affords analytically pure compound (98.5% purity by HPLC).

Spectroscopic Validation

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including triazole formation and piperazine coupling. Key steps:

- Triazole core synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions to form the 1,2,3-triazole ring .

- Piperazine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the triazole intermediate and 4-(2-chlorophenyl)piperazine in DMF at 60–80°C for 12–24 hours .

- Optimization : Solvent polarity (DMF vs. DCM), catalyst loading (CuI vs. CuSO4), and temperature control (RT vs. reflux) significantly impact yields (50–75%) .

Table 1 : Synthesis Parameters for Key Steps

| Step | Reactants/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole Formation | Alkyne, azide, CuI, DCM, RT, 12h | 60–70 | |

| Piperazine Coupling | EDCI, HOBt, DMF, 80°C, 24h | 70–75 |

Q. How is the molecular structure confirmed, and what analytical techniques ensure purity?

- Structural confirmation :

- NMR spectroscopy : and NMR verify substituents (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 425.12) .

- Purity assessment :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to achieve >95% purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Receptor binding assays : Radioligand displacement studies (e.g., -ketanserin for 5-HT) to assess affinity (K values) .

- Enzyme inhibition : Screening against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Key modifications :

- Piperazine substituents : Replace 2-chlorophenyl with 3-trifluoromethyl or 4-methoxy groups to modulate lipophilicity and receptor selectivity .

- Triazole substituents : Introduce electron-withdrawing groups (e.g., nitro) on the 4-fluorophenyl ring to enhance metabolic stability .

- Methodology :

- Parallel synthesis : Use combinatorial libraries to generate analogs .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to target receptors .

Q. How should contradictory data in biological activity studies be resolved?

- Case example : Discrepancies in IC values across assays may arise from:

- Assay conditions : Buffer pH, ion concentration, or solvent (DMSO vs. ethanol) affecting compound solubility .

- Purity issues : Trace impurities (>95% vs. >99%) altering activity; validate via LC-MS .

- Resolution :

- Dose-response validation : Repeat assays in triplicate with internal controls (e.g., reference inhibitors) .

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation; introduce fluorine or methyl groups to block metabolic hotspots .

- Solubility enhancement : Formulate with cyclodextrins or lipid nanoparticles; measure logP values (e.g., calculated logP = 3.2) to guide salt formation .

Table 2 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 425.86 g/mol | |

| logP (calculated) | 3.2 (Schrödinger QikProp) | |

| Aqueous solubility | <10 µM (pH 7.4, shake-flask method) |

Q. How are advanced spectroscopic techniques used to resolve structural ambiguities?

- X-ray crystallography : Resolve stereochemistry of the triazole-piperazine linkage (e.g., bond angles and torsion angles) .

- 2D NMR : NOESY or HSQC to confirm spatial proximity of aromatic protons and piperazine methyl groups .

Notes on Data Interpretation

- Contradictions in receptor binding : Piperazine derivatives may exhibit dual affinity for serotonin and dopamine receptors; use selective antagonists (e.g., haloperidol for D) to dissect mechanisms .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare assay replicates (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.